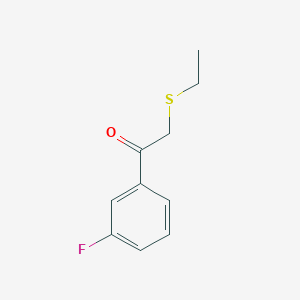
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is an organic compound that features a fluorinated aromatic ring and an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with ethylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic or electrophilic reactions, while the fluorinated aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-(3-fluorophenyl)ethan-1-one
- 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one
- 2-(Ethylthio)-1-(3-chlorophenyl)ethan-1-one
Uniqueness
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is unique due to the presence of both the ethylthio group and the fluorinated aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which differentiate it from similar compounds.
Biological Activity
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) derived from various studies.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, a study highlighted the compound's efficacy against Escherichia coli , Staphylococcus aureus , and fungi such as Candida tenuis and Aspergillus niger . The minimum inhibitory concentration (MIC) values were found to be as low as 15.6 μg/mL for certain derivatives, indicating strong antibacterial properties .
The mechanism of action for this compound involves its interaction with specific molecular targets within bacterial cells. The ethylthio group is believed to enhance the reactivity of the compound, facilitating interactions that disrupt bacterial cell function. This interaction may inhibit critical enzymes or pathways necessary for bacterial survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Research indicates that substituents on the phenyl ring and variations in the alkyl chain length can alter the compound's potency. For instance, substituting different halogens on the phenyl ring has been shown to affect both antibacterial efficacy and toxicity profiles .
Study 1: Antibacterial Efficacy
In a comparative study, several derivatives of this compound were synthesized and tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited up to 128-fold higher activity compared to standard antibiotics like vancomycin, demonstrating a promising alternative in combating antibiotic-resistant strains .
Study 2: Toxicity Assessment
A toxicity assessment was conducted using various cell lines, including HeLa and Vero cells, to evaluate the safety profile of the compound. The findings revealed that many derivatives did not significantly affect cell viability at therapeutic concentrations, suggesting a favorable therapeutic index for further development .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-(Ethylthio)-1-(3-fluorophenyl) | 15.6 | Staphylococcus aureus |
| 2-(Ethylthio)-1-(p-tolyl) | 20 | Escherichia coli |
| 4-acetophenone derivative | 25 | Candida tenuis |
| Fluorinated derivative | 30 | Aspergillus niger |
Table 2: Structure-Activity Relationship Findings
| Substituent Type | Effect on Activity | Observations |
|---|---|---|
| Halogen (F, Cl) | Increased potency | Enhanced interaction with targets |
| Alkyl chain length | Variable activity | Optimal length correlates with efficacy |
| Electron-donating groups | Increased toxicity | Reduced antibacterial activity |
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
WYVDXVSOYFBPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















